molecular formula C19H29N3O4S B14920691 Ethyl 4-[4-(benzylsulfonyl)piperazin-1-yl]piperidine-1-carboxylate

Ethyl 4-[4-(benzylsulfonyl)piperazin-1-yl]piperidine-1-carboxylate

Cat. No.: B14920691
M. Wt: 395.5 g/mol
InChI Key: IVRDAZLJPGZNBT-UHFFFAOYSA-N
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Description

ETHYL 4-[4-(BENZYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE is a complex organic compound that features a piperazine ring substituted with a benzylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[4-(BENZYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of piperazine with benzylsulfonyl chloride under basic conditions to form the benzylsulfonyl piperazine intermediate. This intermediate is then reacted with ethyl 4-chlorotetrahydro-1(2H)-pyridinecarboxylate under nucleophilic substitution conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[4-(BENZYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding piperazine derivative.

    Substitution: The ethyl ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ethyl ester group.

Major Products

The major products formed from these reactions include sulfone derivatives, reduced piperazine derivatives, and various substituted esters.

Scientific Research Applications

ETHYL 4-[4-(BENZYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-[4-(BENZYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets in the central nervous system. It is believed to act as an agonist or antagonist at dopamine receptors, particularly the D2 and D3 subtypes. This interaction modulates the activity of these receptors, influencing neurotransmitter release and neuronal signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-[4-(METHYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE
  • ETHYL 4-[4-(PHENYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE

Uniqueness

ETHYL 4-[4-(BENZYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE is unique due to the presence of the benzylsulfonyl group, which imparts specific chemical and biological properties. This group enhances the compound’s binding affinity and selectivity for dopamine receptors, making it a valuable candidate for drug development .

Properties

Molecular Formula

C19H29N3O4S

Molecular Weight

395.5 g/mol

IUPAC Name

ethyl 4-(4-benzylsulfonylpiperazin-1-yl)piperidine-1-carboxylate

InChI

InChI=1S/C19H29N3O4S/c1-2-26-19(23)21-10-8-18(9-11-21)20-12-14-22(15-13-20)27(24,25)16-17-6-4-3-5-7-17/h3-7,18H,2,8-16H2,1H3

InChI Key

IVRDAZLJPGZNBT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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